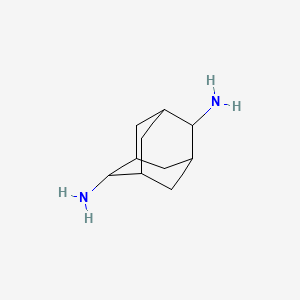
Adamantane-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2,6-diamine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane itself is the simplest member of the diamondoid family, characterized by its high symmetry and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2,6-diamine typically involves the functionalization of adamantane through various chemical reactions. One common method is the direct amination of adamantane using ammonia or amines under high-pressure conditions. Another approach involves the reduction of adamantane-2,6-dinitro compounds using hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of nitro-adamantane derivatives. This process is favored due to its efficiency and scalability. The reaction conditions typically involve the use of palladium or platinum catalysts under hydrogen gas at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Adamantane-2,6-diamine undergoes various chemical reactions, including:
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the adamantane core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Adamantane-2,6-dione.
Reduction: this compound.
Substitution: Various halogenated or alkylated adamantane derivatives.
Scientific Research Applications
Adamantane-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of adamantane-2,6-diamine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the adamantane core .
Comparison with Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine, used for treating influenza.
Memantine: Used in the treatment of Alzheimer’s disease
Uniqueness: Adamantane-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability and lipophilicity make it an attractive candidate for various applications, distinguishing it from other adamantane derivatives .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
adamantane-2,6-diamine |
InChI |
InChI=1S/C10H18N2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-10H,1-4,11-12H2 |
InChI Key |
MYYJRMUEGNZUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2N)CC1C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















